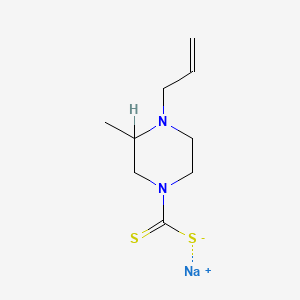
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate is a chemical compound with a unique structure that includes a piperazine ring substituted with a prop-2-en-1-yl group and a carbodithioate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate typically involves the reaction of 3-methyl-4-(prop-2-en-1-yl)piperazine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: 3-methyl-4-(prop-2-en-1-yl)piperazine, carbon disulfide, sodium hydroxide.
Conditions: The reaction is typically conducted in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Procedure: The reactants are mixed and stirred for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反応の分析
Types of Reactions
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbodithioate group to thiols or other sulfur-containing derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alkyl halides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
科学的研究の応用
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate involves its interaction with molecular targets such as enzymes and proteins. The carbodithioate group can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.
類似化合物との比較
Similar Compounds
Sodium 3-methyl-4-(prop-2-yn-1-yl)piperazine-1-carbodithioate: Similar structure but with a prop-2-yn-1-yl group instead of prop-2-en-1-yl.
Sodium 3-methyl-4-(prop-2-en-1-yl)piperazine-1-carbodithioate: Similar structure but with different substituents on the piperazine ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with thiol groups makes it particularly valuable in biochemical research and potential therapeutic applications.
特性
CAS番号 |
26864-86-8 |
|---|---|
分子式 |
C9H15N2NaS2 |
分子量 |
238.4 g/mol |
IUPAC名 |
sodium;3-methyl-4-prop-2-enylpiperazine-1-carbodithioate |
InChI |
InChI=1S/C9H16N2S2.Na/c1-3-4-10-5-6-11(9(12)13)7-8(10)2;/h3,8H,1,4-7H2,2H3,(H,12,13);/q;+1/p-1 |
InChIキー |
CWYWZFZUSCCCHO-UHFFFAOYSA-M |
正規SMILES |
CC1CN(CCN1CC=C)C(=S)[S-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


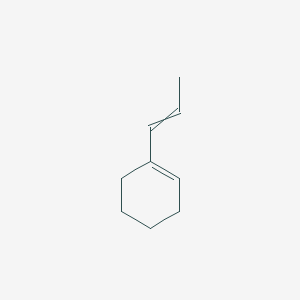
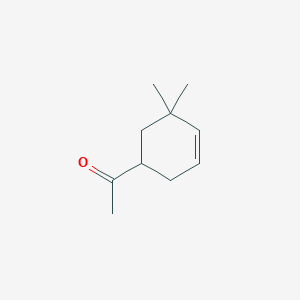
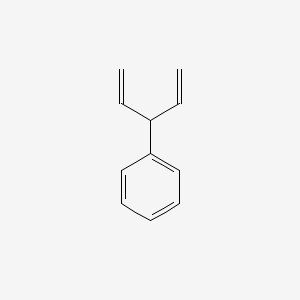

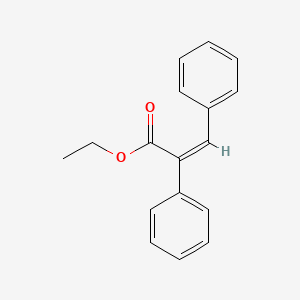
![1-Methyl-4-[2,2,2-trichloro-1-(4-propoxyphenyl)ethyl]benzene](/img/structure/B14696859.png)
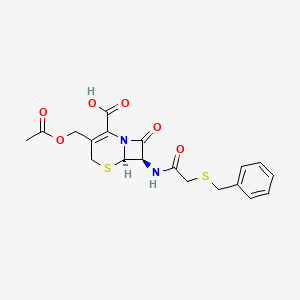

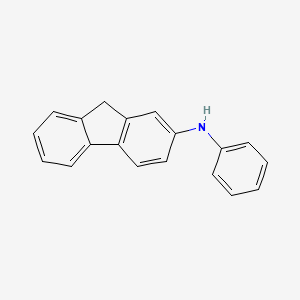
![2-Chloro-6-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696890.png)
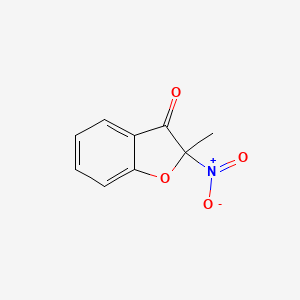
![N-(2-{[(3,5-Dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14696899.png)

![7-[2-(Dimethylamino)phenyl]-2-phenylheptanamide](/img/structure/B14696902.png)
